molecular formula C7H16F2N2 B15301265 (3-Amino-2,2-difluoropropyl)diethylamine

(3-Amino-2,2-difluoropropyl)diethylamine

Cat. No.: B15301265
M. Wt: 166.21 g/mol
InChI Key: WHEUFRVNEWESEK-UHFFFAOYSA-N
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Description

(3-Amino-2,2-difluoropropyl)diethylamine is an organic compound characterized by the presence of an amino group and two fluorine atoms attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,2-difluoropropyl)diethylamine typically involves nucleophilic substitution reactions. One common method is the reaction of diethylamine with a suitable fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,2-difluoropropyl)diethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3-Amino-2,2-difluoropropyl)diethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-2,2-difluoropropyl)diethylamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-2,2-difluoropropyl)diethylamine is unique due to the presence of both diethylamine and fluorinated propyl groups, which confer distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C7H16F2N2

Molecular Weight

166.21 g/mol

IUPAC Name

N',N'-diethyl-2,2-difluoropropane-1,3-diamine

InChI

InChI=1S/C7H16F2N2/c1-3-11(4-2)6-7(8,9)5-10/h3-6,10H2,1-2H3

InChI Key

WHEUFRVNEWESEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN)(F)F

Origin of Product

United States

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